7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol
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Overview
Description
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol is a complex organic compound with the molecular formula C20H20N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol typically involves the reaction of quinoline derivatives with morpholine and benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Morpholine derivatives: Various compounds with diverse biological activities.
Uniqueness
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol stands out due to its unique combination of a quinoline ring, morpholine ring, and phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
7-[morpholin-4-yl(phenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H20N2O2/c23-20-17(9-8-15-7-4-10-21-18(15)20)19(16-5-2-1-3-6-16)22-11-13-24-14-12-22/h1-10,19,23H,11-14H2 |
InChI Key |
QEEPFVBIIRLELX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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